![molecular formula C17H14BrNO2S2 B11678344 (5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678344.png)

(5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

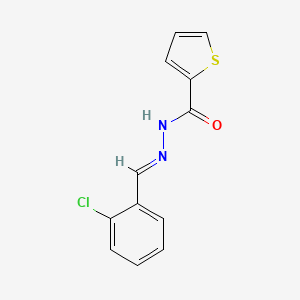

Die Verbindung (5E)-5-{[5-(2-Brom-4-methylphenyl)furan-2-YL]methyliden}-3-ethyl-2-sulfanyliden-1,3-thiazolidin-4-on ist ein synthetisches organisches Molekül, das zur Klasse der Thiazolidinone gehört. Thiazolidinone sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften. Diese spezielle Verbindung weist eine einzigartige Struktur mit einem Furanring, einer bromierten Phenylgruppe und einem Thiazolidinon-Kern auf, was sie zu einem interessanten Gegenstand in der pharmazeutischen Chemie und pharmazeutischen Forschung macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-5-{[5-(2-Brom-4-methylphenyl)furan-2-YL]methyliden}-3-ethyl-2-sulfanyliden-1,3-thiazolidin-4-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg beinhaltet die folgenden Schritte:

Bildung des Furanrings: Der Furanring kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen synthetisiert werden.

Bildung des Thiazolidinon-Kerns: Der Thiazolidinon-Kern wird durch die Reaktion eines Thiharnstoffderivats mit einem α-Halogenketon unter Rückflussbedingungen gebildet.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des bromierten Furanderivats mit dem Thiazolidinon-Kern unter basischen Bedingungen, um die Zielverbindung zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind. Dies beinhaltet die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierter Synthese und Reinigungstechniken, um hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Thiazolidinone Core Formation: The thiazolidinone core is formed by the reaction of a thiourea derivative with an α-haloketone under reflux conditions.

Final Coupling: The final step involves the coupling of the brominated furan derivative with the thiazolidinone core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5E)-5-{[5-(2-Brom-4-methylphenyl)furan-2-YL]methyliden}-3-ethyl-2-sulfanyliden-1,3-thiazolidin-4-on: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Das Bromatom im Phenylring kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure, Kaliumpermanganat in Wasser.

Reduktion: Natriumborhydrid in Ethanol, Lithiumaluminiumhydrid in Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung der entsprechenden Sulfoxide oder Sulfone.

Reduktion: Bildung reduzierter Thiazolidinon-Derivate.

Substitution: Bildung substituierter Phenyl-Derivate.

Wissenschaftliche Forschungsanwendungen

(5E)-5-{[5-(2-Brom-4-methylphenyl)furan-2-YL]methyliden}-3-ethyl-2-sulfanyliden-1,3-thiazolidin-4-on: hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf seine potenziellen antimikrobiellen und entzündungshemmenden Eigenschaften untersucht.

Medizin: Auf seine krebshemmende Aktivität und sein Potenzial als therapeutisches Mittel untersucht.

Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (5E)-5-{[5-(2-Brom-4-methylphenyl)furan-2-YL]methyliden}-3-ethyl-2-sulfanyliden-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Es wird angenommen, dass die Verbindung ihre Wirkung durch folgende Mechanismen entfaltet:

Bindung an Enzyme: Hemmung von Schlüsselenzymen, die an zellulären Prozessen beteiligt sind.

Interaktion mit Rezeptoren: Modulation der Rezeptoraktivität, um zelluläre Signalwege zu verändern.

Induktion der Apoptose: Auslösung des programmierten Zelltods in Krebszellen durch mitochondriale Signalwege.

Wirkmechanismus

The mechanism of action of (5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

Binding to Enzymes: Inhibiting key enzymes involved in cellular processes.

Interacting with Receptors: Modulating receptor activity to alter cellular signaling pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through mitochondrial pathways.

Vergleich Mit ähnlichen Verbindungen

(5E)-5-{[5-(2-Brom-4-methylphenyl)furan-2-YL]methyliden}-3-ethyl-2-sulfanyliden-1,3-thiazolidin-4-on: kann mit anderen Thiazolidinon-Derivaten verglichen werden:

Ähnliche Verbindungen: Thiazolidin-2,4-dion, 2-Aminothiazol, 2-Mercaptobenzothiazol.

Einzigartigkeit: Das Vorhandensein der bromierten Phenylgruppe und des Furanrings unterscheidet sie von anderen Thiazolidinonen, was möglicherweise ihre biologische Aktivität und Spezifität verbessert.

Die einzigartige Struktur und die vielfältige Reaktivität dieser Verbindung machen sie zu einem wertvollen Gegenstand für die laufende Forschung in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

Molekularformel |

C17H14BrNO2S2 |

|---|---|

Molekulargewicht |

408.3 g/mol |

IUPAC-Name |

(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H14BrNO2S2/c1-3-19-16(20)15(23-17(19)22)9-11-5-7-14(21-11)12-6-4-10(2)8-13(12)18/h4-9H,3H2,1-2H3/b15-9+ |

InChI-Schlüssel |

LFZSBOVLKQGJGG-OQLLNIDSSA-N |

Isomerische SMILES |

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)C)Br)/SC1=S |

Kanonische SMILES |

CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)C)Br)SC1=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11678270.png)

![(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678274.png)

![N,N-dibenzyl-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678282.png)

![3-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11678291.png)

![5-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678316.png)

![3',5'-dimethyl-1'-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H,1'H-3,4'-bipyrazole-5-carbohydrazide](/img/structure/B11678324.png)

![2-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11678328.png)

![4-{[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}phenyl acetate](/img/structure/B11678353.png)

![(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678356.png)

![4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11678369.png)